Englitazone sodium

Catalog No.
S527160
CAS No.
109229-57-4
M.F
C20H18NNaO3S
M. Wt
375.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Englitazone sodium

CAS Number

109229-57-4

Product Name

Englitazone sodium

IUPAC Name

sodium;5-[[(2R)-2-benzyl-3,4-dihydro-2H-chromen-6-yl]methyl]-1,3-thiazolidin-3-ide-2,4-dione

Molecular Formula

C20H18NNaO3S

Molecular Weight

375.4 g/mol

InChI

InChI=1S/C20H19NO3S.Na/c22-19-18(25-20(23)21-19)12-14-6-9-17-15(10-14)7-8-16(24-17)11-13-4-2-1-3-5-13;/h1-6,9-10,16,18H,7-8,11-12H2,(H,21,22,23);/q;+1/p-1/t16-,18?;/m1./s1

InChI Key

JQWYNJRCVYGLMO-GPPXSFHXSA-M

SMILES

C1CC2=C(C=CC(=C2)CC3C(=O)[N-]C(=O)S3)OC1CC4=CC=CC=C4.[Na+]

Solubility

Soluble in DMSO, not in water

Synonyms

Englitazone sodium; ENGLITAZONE SODIUM; Englitazone sodium (USAN); Englitazone sodium [USAN]; CP-72467-2; CP-72,467-2; D03996.

Canonical SMILES

C1CC2=C(C=CC(=C2)CC3C(=O)[N-]C(=O)S3)OC1CC4=CC=CC=C4.[Na+]

Isomeric SMILES

C1CC2=C(C=CC(=C2)CC3C(=O)[N-]C(=O)S3)O[C@H]1CC4=CC=CC=C4.[Na+]

Description

The exact mass of the compound Englitazone sodium is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Englitazone sodium is the sodium salt form of englitazone, a compound belonging to the glitazone class of antidiabetic agents. It exhibits antihyperglycemic activity, making it a potential therapeutic option for managing diabetes mellitus. Englitazone sodium is characterized by its chemical formula C20H18NNaO3SC_{20}H_{18}NNaO_3S and has been studied for its effects on insulin sensitivity and glucose metabolism in various biological systems .

Typical of thiazolidinediones, which include:

  • Nucleophilic substitutions: Englitazone can react with nucleophiles due to the presence of electrophilic centers in its structure.
  • Hydrolysis: The compound may hydrolyze under certain conditions, especially in aqueous environments.
  • Redox reactions: It can participate in oxidation-reduction processes, particularly involving its thiazolidinedione moiety.

These reactions are crucial for understanding its metabolic pathways and interactions within biological systems .

Englitazone sodium has demonstrated significant biological activity, primarily as an antidiabetic agent. Key findings include:

  • Improvement in insulin sensitivity: Studies indicate that englitazone enhances insulin-stimulated glucose uptake and improves glucose tolerance in animal models .
  • Effects on ion channels: Research has shown that englitazone can block specific ion channels, including KATP channels, which play a role in insulin secretion from pancreatic beta cells .
  • Regulation of adiponectin levels: Englitazone treatment has been associated with increased adiponectin levels, which are beneficial for metabolic health .

The synthesis of englitazone sodium involves several steps starting from simpler organic compounds. Common methods include:

  • Formation of key intermediates: Initial steps often involve the synthesis of halogenated chromans or related structures.
  • Functionalization: Chemical modifications to introduce necessary functional groups that contribute to the biological activity of englitazone.
  • Salt formation: The final step involves converting englitazone into its sodium salt form through neutralization with sodium hydroxide or other sodium sources .

Englitazone sodium is primarily used in the treatment of diabetes mellitus due to its antihyperglycemic properties. Its applications extend to:

  • Research: Investigating mechanisms of insulin resistance and metabolic syndrome.
  • Pharmaceutical development: As a lead compound for developing new antidiabetic medications.

Additionally, its ability to modulate ion channel activity makes it a candidate for further studies in cardiovascular and metabolic diseases .

Studies have explored the interactions of englitazone sodium with various biological targets. Notable interactions include:

  • Ion channels: Englitazone inhibits KATP and calcium-activated non-selective channels, influencing insulin secretion dynamics .
  • Insulin signaling pathways: It modulates pathways involving insulin receptor substrate proteins, thereby affecting downstream signaling cascades associated with glucose metabolism .

These interactions highlight the compound's multifaceted role in metabolic regulation.

Englitazone sodium shares structural and functional similarities with other compounds in the thiazolidinedione class. Here are some comparable compounds:

Compound NameChemical FormulaUnique Features
RosiglitazoneC_{20}H_{21}N_{3}O_{3}SStrong PPAR gamma agonist; linked to cardiovascular risks
PioglitazoneC_{19}H_{20}N_{2}O_{3}SBetter safety profile; effective in reducing insulin resistance
TroglitazoneC_{19}H_{22}N_{2}O_{4}SWithdrawn due to hepatotoxicity; early PPAR gamma agonist

Englitazone sodium is unique due to its specific mechanism of action on ion channels and its favorable effects on adiponectin levels compared to these similar compounds . This specificity may offer advantages in treating metabolic disorders associated with diabetes.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

5

Exact Mass

375.09050889 g/mol

Monoisotopic Mass

375.09050889 g/mol

Heavy Atom Count

26

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

VA5755GIJ8

Pharmacology

Englitazone Sodium is the sodium salt form of englitazone, an agent belonging to the glitazone class of antidiabetic agents with antihyperglycemic activity. Englitazone also appears to decrease triacylglycerol levels in animal studies.

KEGG Target based Classification of Drugs

Nuclear receptors
Thyroid hormone like receptors
Peroxisome proliferator-activated receptor (PPAR)
NR1C3 (PPARG) [HSA:5468] [KO:K08530]

Wikipedia

Englitazone sodium

Dates

Modify: 2024-02-18
1: McKay NG, Kinsella JM, Campbell CM, Ashford ML. Sensitivity of Kir6.2-SUR1 currents, in the absence and presence of sodium azide, to the K(ATP) channel inhibitors, ciclazindol and englitazone. Br J Pharmacol. 2000 Jun;130(4):857-66. PubMed PMID: 10864893; PubMed Central PMCID: PMC1572145.
2: Rowe IC, Lee K, Khan RN, Ashford ML. Effect of englitazone on KATP and calcium-activated non-selective cation channels in CRI-G1 insulin-secreting cells. Br J Pharmacol. 1997 Jun;121(3):531-9. PubMed PMID: 9179397; PubMed Central PMCID: PMC1564701.

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